1-Allyltetrahydro-4(1H)-pyridinon

Übersicht

Beschreibung

1-Allyltetrahydro-4(1H)-pyridinone is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the allyl group and the tetrahydro-4(1H)-pyridinone ring system imparts unique chemical properties to this molecule.

Wissenschaftliche Forschungsanwendungen

1-Allyltetrahydro-4(1H)-pyridinone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

Target of Action

The primary targets of 1-allyltetrahydro-4(1H)-pyridinone are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival .

Mode of Action

1-Allyltetrahydro-4(1H)-pyridinone interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in the disruption of the normal cellular processes controlled by this pathway, including cell growth and division .

Biochemical Pathways

The compound affects the MAPK pathway, a critical biochemical pathway involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus . The inhibition of this pathway by 1-allyltetrahydro-4(1H)-pyridinone can lead to the prevention of cell proliferation and induction of cell death .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-allyltetrahydro-4(1H)-pyridinone are not available, these properties significantly impact the bioavailability of the compound. In general, pharmacokinetic studies help to understand how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted. These factors are crucial in determining the compound’s effectiveness and potential side effects .

Result of Action

The molecular and cellular effects of 1-allyltetrahydro-4(1H)-pyridinone’s action primarily involve the inhibition of the MAPK pathway . This inhibition disrupts normal cell signaling, leading to the prevention of cell proliferation and the induction of cell death . Therefore, the compound may have potential antineoplastic activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allyltetrahydro-4(1H)-pyridinone can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with allyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of 1-allyltetrahydro-4(1H)-pyridinone may involve continuous flow processes to enhance yield and reduce reaction times. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyltetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinone ring to a fully saturated piperidine ring.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 1-allyltetrahydro-4(1H)-pyridinone.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted pyridinone derivatives.

Vergleich Mit ähnlichen Verbindungen

1-Allylpiperidine: Similar in structure but lacks the carbonyl group.

4-Allylpyridine: Contains a pyridine ring instead of a pyridinone ring.

1-Allyltetrahydro-2(1H)-pyridinone: Similar structure with a different position of the carbonyl group.

Uniqueness: 1-Allyltetrahydro-4(1H)-pyridinone is unique due to the presence of both the allyl group and the tetrahydro-4(1H)-pyridinone ring system. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

1-Allyltetrahydro-4(1H)-pyridinone, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyridine ring structure, which is known for its ability to interact with various biological targets. Understanding the biological activity of 1-allyltetrahydro-4(1H)-pyridinone is crucial for its potential applications in drug development and therapeutic interventions.

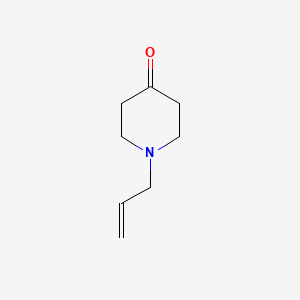

Chemical Structure and Properties

The chemical structure of 1-allyltetrahydro-4(1H)-pyridinone can be represented as follows:

This compound features a pyridinone core with an allyl substituent, contributing to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 139.18 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

| pKa | Not determined |

Antimicrobial Activity

Research has indicated that 1-allyltetrahydro-4(1H)-pyridinone exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study, 1-allyltetrahydro-4(1H)-pyridinone was tested against standard antibiotics. The results showed that it had comparable or superior activity against certain resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that 1-allyltetrahydro-4(1H)-pyridinone can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property may be attributed to its ability to modulate signaling pathways involved in inflammatory responses.

Anticancer Potential

Recent investigations have explored the anticancer properties of 1-allyltetrahydro-4(1H)-pyridinone. Preliminary results indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound’s ability to target specific cancer-related pathways makes it a candidate for further development as an anticancer agent.

Table 2: Biological Activities of 1-Allyltetrahydro-4(1H)-pyridinone

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

The biological activity of 1-allyltetrahydro-4(1H)-pyridinone can be attributed to its interaction with various molecular targets. The presence of the nitrogen atom in the pyridine ring allows for coordination with metal ions, potentially disrupting metalloprotein functions essential for microbial survival and cancer cell proliferation.

Proposed Mechanisms

- Membrane Disruption : Interacts with lipid bilayers, leading to increased permeability.

- Cytokine Modulation : Alters signaling pathways involved in inflammation.

- Apoptosis Induction : Triggers mitochondrial pathways leading to programmed cell death.

Eigenschaften

IUPAC Name |

1-prop-2-enylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPIJRMICXHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462896 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20785-46-0 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.